molecular formula C9H11ClN2OS B13200050 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13200050
M. Wt: 230.72 g/mol
InChI Key: WGMHOLHPGRXUCU-UHFFFAOYSA-N
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Description

1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71 g/mol This compound is characterized by the presence of a chloropyridine moiety linked to a thiolanone ring through an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-chloropyridine-2-amine with a thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Ammonia (NH3) in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino and thiolanone moieties allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of the chloropyridine and thiolanone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)iminothiolane 1-oxide

InChI

InChI=1S/C9H11ClN2OS/c10-8-4-3-5-11-9(8)12-14(13)6-1-2-7-14/h3-5H,1-2,6-7H2

InChI Key

WGMHOLHPGRXUCU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=C(C=CC=N2)Cl)(=O)C1

Origin of Product

United States

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